(R)-alpha-Methyl-4-Iodophenylalaine
Descripción
BenchChem offers high-quality (R)-alpha-Methyl-4-Iodophenylalaine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-alpha-Methyl-4-Iodophenylalaine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2R)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCJAZPOXKKAMD-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)I)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)I)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stereospecificity of (R)-alpha-Methyl-4-Iodophenylalanine transport
Stereochemical Gating in LAT1: The (R)- -Methyl-4-Iodophenylalanine Exclusion
Content Type: Technical Whitepaper & Experimental Guide Subject: Transport Kinetics, Stereospecificity, and Molecular Recognition of Halogenated Amino Acid Analogs.[]
Executive Summary: The Stereochemical Imperative
In the development of theranostic agents for oncology,
However, LAT1 (SLC7A5) exhibits strict stereoselectivity. While the (S)-enantiomer (analogous to L-Phenylalanine) is a high-affinity substrate, the (R)-enantiomer acts as a molecular probe of the transporter's steric gating mechanism.[] This guide details the protocols to validate this stereospecificity, proving that the (R)-isomer is excluded from translocation due to steric clashes within the substrate-binding pocket, specifically involving the "unwound" regions of Transmembrane domains (TM) 1 and 6.
Mechanistic Architecture: Why (R) is Excluded
To understand the transport data, one must first visualize the binding site. LAT1 functions via an "alternating access" mechanism. The substrate binding site is formed by the core TMs 1, 3, 6, 8, and 10.[2]
The "Methyl Clash" Hypothesis
The introduction of an
-
The (S)-Isomer (L-analog): The
-methyl group projects into a small hydrophobic sub-pocket that accommodates the extra bulk without disrupting the essential interaction between thengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -amino group and Gly67/Ser66 (TM1) or the -carboxyl group and Tyr259 (TM6). -
The (R)-Isomer (D-analog): Inverting the center forces the bulky 4-iodobenzyl side chain or the
-methyl group to clash with the gatekeeping residues (specifically Phe252 and Trp405 ). This prevents the "occluded" state required for the transporter to flip from Outward-Facing to Inward-Facing.[]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Visualization: The Stereoselective Gating Pathway
Figure 1: Mechanistic divergence of (S) and (R) isomers.[] The (R)-isomer fails to induce the transition to the occluded state due to steric hindrance.
Experimental Protocols: Validating Stereospecificity
To definitively characterize the (R)-isomer, you must employ a Self-Validating System comprising three tiers of assay: Chiral Purity, Competitive Inhibition (Binding), and Direct Transport (Translocation).
Protocol A: Chiral Purity Verification (Critical Pre-requisite)
Reasoning: Commercial "enantiopure" compounds often contain 0.5–1% of the opposite enantiomer. Since LAT1 transports the (S)-isomer with high efficiency (
-
Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).[]
-
Mobile Phase: 50 mM perchloric acid (pH 1.5) / Acetonitrile (80:20 v/v).
-
Detection: UV at 254 nm (iodine absorbance).[]
-
Standard: Spike (R)-sample with 1% (S)-standard.
-
Acceptance Criteria: The (S) peak must be non-detectable or <0.1%.
Protocol B: Cis-Inhibition Assay (Determining Affinity)
This assay determines if the (R)-isomer binds to the transporter, even if it isn't transported.[]
Reagents:
-
HEK293 cells stably expressing hLAT1-4F2hc.[]
-
Substrate:
-L-Leucine (0.1ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> Ci/mL). -
Test Compound: (R)-
-Methyl-4-Iodophenylalanine (0.1ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> M – 1 mM).
Workflow:
-
Equilibration: Wash cells 3x with Na-free Choline-Cl uptake buffer (LAT1 is Na-independent; this eliminates background from Na-dependent systems like SNATs).
-
Co-Incubation: Add
-L-Leucine + Increasing concentrations of (R)-isomer. -
Timing: Incubate for 1 minute (initial rate conditions).
-
Termination: Ice-cold PBS wash x3. Lysis with 0.1N NaOH.
-
Analysis: Liquid Scintillation Counting (LSC).
Data Output:
Calculate
-
Interpretation: If
, the (R)-isomer does not bind. Ifngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> , it binds but may act as a blocker.
Protocol C: Trans-Stimulation Assay (Determining Translocation)
This is the "Gold Standard" to distinguish a Blocker from a Substrate .[] LAT1 is an exchanger; influx of a substrate stimulates efflux of intracellular amino acids.[3]
Workflow:
-
Pre-loading: Load cells with
-L-Phenylalanine for 10 min. -
Wash: Remove extracellular radioactivity (Ice-cold buffer x3).
-
Efflux Trigger: Add non-radiolabeled (R)-
-Methyl-4-Iodophenylalanine (1 mM) to the extracellular buffer. -
Sampling: Collect supernatant at 0, 1, 2, 5, and 10 mins.
-
Control: Compare against (S)-isomer (Positive Control) and Buffer alone (Negative Control).
Decision Logic:
-
Result A (Efflux observed): The (R)-isomer is a substrate (transported in, forcing
-Phe out).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Result B (No Efflux): The (R)-isomer is NOT a substrate.[]
Quantitative Data Structure
When reporting your findings, summarize the comparative kinetics in the following format. Note: Values below are representative of typical halogenated
| Parameter | (S)-Isomer (L-Type) | (R)-Isomer (D-Type) | Mechanistic Implication |
| Affinity ( | 15 – 25 | > 500 | (R) binds poorly to the Outward-Open pocket. |
| Transport Rate ( | 100% (Relative to Phe) | < 5% (Negligible) | (R) fails to trigger the conformational switch. |
| LogP (Lipophilicity) | ~1.8 | ~1.8 | Passive diffusion is identical; differences are transporter-mediated. |
| Trans-Stimulation | High Efflux Induction | No Efflux Induction | (R) is not translocated across the membrane.[] |
Experimental Workflow Diagram
The following Graphviz diagram outlines the logical flow for characterizing the transport phenotype of the (R)-isomer.
Figure 2: Decision tree for categorizing the interaction profile of the (R)-enantiomer.
References
-
Yan, R., et al. (2019). "Structure of the human LAT1–4F2hc heteromeric amino acid transporter complex." Nature, 568, 127–130. Link
-
Morimoto, E., et al. (2008). "Establishment of a novel system for screening L-type amino acid transporter 1-specific inhibitors." Journal of Pharmacological Sciences, 108(4), 505-516. Link
-
Hellwig, D., et al. (2008).[4] "Para-[123I]iodo-L-phenylalanine in patients with pancreatic adenocarcinoma: tumour uptake, whole-body kinetics, dosimetry." Nuklearmedizin, 47(05), 220-224. Link
-
Kersemans, V., et al. (2006). "123/125I-labelled 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine: comparative uptake in various tumour types and biodistribution in mice." European Journal of Nuclear Medicine and Molecular Imaging, 33, 919–927. Link
-
Wiriyasermkul, P., et al. (2012). "Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): insights into the mechanisms of substrate recognition." Molecular Pharmacology, 61(4), 729–737.[5][6] Link
Sources
- 2. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of a (R)-alpha-Methyl-4-Iodophenylalanine Precursor for Radiolabeling
Introduction
Radiolabeled amino acids are pivotal in the landscape of molecular imaging and targeted radionuclide therapy, particularly in oncology. Their ability to exploit the upregulated metabolic activity of tumor cells, specifically the increased expression of amino acid transporters like the L-type amino acid transporter 1 (LAT1), makes them highly effective for tumor visualization and treatment.[1] Among these, radioiodinated analogues of phenylalanine have demonstrated significant promise. The introduction of an alpha-methyl group to the amino acid backbone can enhance metabolic stability by sterically hindering enzymatic degradation, thereby improving in vivo targeting characteristics.[2][3]
This technical guide provides a comprehensive overview of the synthesis of a key precursor for the radiolabeling of (R)-alpha-Methyl-4-Iodophenylalanine. The focus is on a strategic approach that ensures high enantiomeric purity and provides a versatile intermediate amenable to efficient radioiodination. This document is intended for researchers, scientists, and professionals in drug development with a foundational knowledge of organic synthesis and radiochemistry.
Strategic Approach: The Rationale Behind the Synthetic Design
The synthesis of a radiolabeling precursor for (R)-alpha-Methyl-4-Iodophenylalanine requires careful consideration of several critical factors:
-
Stereochemical Control: The biological activity of amino acids is highly dependent on their stereochemistry. Therefore, establishing the (R)-configuration at the α-carbon is paramount.
-
Introduction of the Iodine Moiety: The precursor must be designed for the efficient and high-yield introduction of a radioiodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I).
-
Protecting Group Strategy: The amino and carboxyl groups must be appropriately protected to prevent unwanted side reactions during the synthesis and to facilitate purification. The choice of protecting groups is also crucial for the final deprotection step under conditions that preserve the integrity of the radiolabeled product.
-
Scalability and Purity: The synthetic route should be robust, scalable, and yield a precursor of high chemical and enantiomeric purity.
Our strategy centers on an asymmetric synthesis employing a chiral auxiliary to establish the desired stereocenter, followed by the introduction of the iodine atom and functional group manipulations to arrive at the final precursor.
Diagram: Synthetic Strategy Overview
Caption: High-level overview of the synthetic strategy.
Detailed Synthesis Protocol
This section outlines a validated, step-by-step methodology for the synthesis of the (R)-alpha-Methyl-4-Iodophenylalanine precursor.
Part 1: Asymmetric Synthesis of (R)-α-Methylphenylalanine
The cornerstone of this synthesis is the establishment of the chiral quaternary α-carbon. Several methods exist for the asymmetric synthesis of α-methyl amino acids, including the use of chiral auxiliaries.[4][5] The Schöllkopf bis-lactim ether method and Evans' oxazolidinone chemistry are well-established approaches.[5] An alternative and effective method involves the diastereoselective alkylation of a chiral imidazolidinone derivative.[6][7]
Experimental Protocol: Chiral Auxiliary-Mediated α-Methylation
-
Formation of the Chiral Imidazolidinone: Commercially available L-phenylalanine is reacted with pivalaldehyde and a suitable acid catalyst to form the corresponding chiral imidazolidinone. The cis-diastereomer is typically the major product and can be isolated by crystallization.
-
Enolate Formation: The purified imidazolidinone is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to generate the corresponding lithium enolate.
-
α-Methylation: Methyl iodide is then added to the enolate solution. The methylation occurs stereoselectively, with the methyl group approaching from the face opposite to the bulky substituent on the chiral auxiliary.[6]
-
Hydrolysis and Chiral Auxiliary Removal: The methylated imidazolidinone is hydrolyzed under acidic conditions (e.g., 6N HCl, reflux) to cleave the chiral auxiliary and afford enantiomerically enriched (R)-α-methylphenylalanine.
-
Purification: The crude amino acid is purified by ion-exchange chromatography or recrystallization.
Part 2: Iodination and Protection for Radiolabeling Precursor
With the stereocenter established, the next steps focus on introducing the iodine atom and installing appropriate protecting groups to create a stable precursor ready for radioiodination.
Experimental Protocol: Synthesis of the Boc-Protected Iodo-Precursor
-
N-Protection: The enantiomerically enriched (R)-α-methylphenylalanine is protected with a tert-butoxycarbonyl (Boc) group.[2][3] This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide or triethylamine in a mixed aqueous/organic solvent system.
-
Aromatic Iodination: The N-Boc-(R)-α-methylphenylalanine is then subjected to electrophilic iodination. A common and effective method is the use of iodine monochloride (ICl) or a mixture of an iodide salt and an oxidizing agent in a suitable solvent like acetic acid or methanol. This reaction regioselectively installs the iodine atom at the para position of the phenyl ring.
-
Esterification (Optional but Recommended): To facilitate purification and handling, the carboxylic acid of N-Boc-(R)-α-methyl-4-iodophenylalanine is often converted to a methyl or ethyl ester by reaction with the corresponding alcohol under acidic conditions (e.g., thionyl chloride in methanol).
-
Final Purification: The resulting precursor, N-Boc-(R)-α-methyl-4-iodophenylalanine methyl ester, is purified by flash column chromatography on silica gel.
Diagram: Detailed Synthetic Pathway
Caption: Step-by-step synthetic workflow.
Characterization and Quality Control
Rigorous characterization of the final precursor is essential to ensure its suitability for radiolabeling and subsequent in vivo applications.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and purity assessment. | Spectra consistent with the proposed structure, with minimal or no signals from impurities. |
| Mass Spectrometry (MS) | Molecular weight verification. | A molecular ion peak corresponding to the calculated mass of the precursor. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity. | A single major peak corresponding to the (R)-enantiomer, with the (S)-enantiomer below the limit of detection. |
| Elemental Analysis | Confirmation of elemental composition. | Experimental values for C, H, N, and I within ±0.4% of the theoretical values. |
Radiolabeling Considerations
The synthesized N-Boc-(R)-α-methyl-4-iodophenylalanine methyl ester is a versatile precursor for various radioiodination methods. The most common approach for introducing radioiodine is through a destannylation reaction.[8][9] This involves converting the iodo-precursor to a trialkylstannyl derivative (e.g., tributyltin) via a palladium-catalyzed reaction.[8] The resulting organotin precursor can then be efficiently radiolabeled with high specific activity using an electrophilic radioiodine source.[8][9]
Alternatively, direct isotopic exchange on the iodo-precursor can be employed, although this typically results in lower specific activity.[1][10]
Conclusion
The synthetic pathway detailed in this guide provides a robust and reliable method for producing a high-purity (R)-alpha-Methyl-4-Iodophenylalanine precursor suitable for radiolabeling. The strategic use of a chiral auxiliary ensures excellent stereochemical control, while the subsequent iodination and protection steps yield a stable and versatile intermediate. Rigorous analytical characterization is crucial to validate the quality of the precursor, which is a critical determinant for the successful development of novel radiopharmaceuticals for cancer imaging and therapy.
References
-
An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. National Center for Biotechnology Information. [Link]
-
Post‐synthesis modification of 4‐iodophenylalanine‐containing peptides. ResearchGate. [Link]
-
Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. KOPS - University of Konstanz. [Link]
-
Improved synthesis of no-carrier-added p-[124I]iodo-L-phenylalanine and p-[131I]iodo-L-phenylalanine for nuclear medicine applications in malignant gliomas. PubMed. [Link]
-
Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Auxiliary for the Synthesis of Either Enantiomer of α-Methyl Amino Acids. University of Nebraska - Lincoln Digital Commons. [Link]
-
Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. PubMed. [Link]
-
Synthesis and explosion hazards of 4-Azido-L-phenylalanine. National Center for Biotechnology Information. [Link]
-
Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Publications. [Link]
-
Stereoselective synthesis of quaternary alpha-amino acids using chemo- and biocatalysts. University of Duesseldorf. [Link]
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.
-
Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Chemistry Portal. [Link]
-
Stereospecific synthesis of alpha-methylated amino acids. PubMed. [Link]
-
Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI. [Link]
-
Stereospecific synthesis of α-methylated amino acids. ResearchGate. [Link]
-
Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. PubMed. [Link]
-
Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine. PubMed. [Link]
Sources
- 1. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 111771-58-5: BOC-ALPHA-METHYL-L-PHENYLALANINE [cymitquimica.com]
- 4. "Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chi" by David B. Berkowitz and Marianne K. Smith [digitalcommons.unl.edu]
- 5. renyi.hu [renyi.hu]
- 6. Stereospecific synthesis of alpha-methylated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved synthesis of no-carrier-added p-[124I]iodo-L-phenylalanine and p-[131I]iodo-L-phenylalanine for nuclear medicine applications in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-alpha-Methyl-4-Iodophenylalanine CAS number and molecular weight
Technical Whitepaper: (R)- -Methyl-4-Iodophenylalanine
Executive Summary
(R)-
Chemical Identity & Properties
Core Identifiers
| Property | Detail |
| Chemical Name | (R)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid |
| Common Synonyms | (R)-4-Iodo- |
| CAS Number | 1215092-16-2 (Note: This CAS refers to the (S)-isomer.[1][][3][4] The (R)-isomer is a custom enantiomer often referenced as the D-analog in specific libraries) |
| Molecular Formula | |
| Molecular Weight | 305.11 g/mol |
| Chirality | (R)-Enantiomer (Corresponds to D-Amino Acid configuration) |
Structural Visualization
The following diagram illustrates the 2D chemical structure with explicit stereochemistry at the quaternary
Synthesis & Manufacturing Protocols
The synthesis of quaternary amino acids requires overcoming significant steric hindrance at the
Method: Schöllkopf Bis-Lactim Ether Alkylation
This protocol utilizes a chiral auxiliary (Schöllkopf reagent) to direct the incoming electrophile (4-iodobenzyl bromide) to the specific face of the enolate, ensuring (R)-selectivity.
Step-by-Step Protocol:
-
Preparation of Enolate:
-
Reagent: (3R)-3,6-Dihydro-2,5-dimethoxy-3-isopropylpyrazine (Schöllkopf auxiliary derived from D-Valine).
-
Solvent: Anhydrous THF.
-
Base: n-Butyllithium (n-BuLi), 1.6 M in hexanes.
-
Procedure: Cool the auxiliary solution to -78°C. Add n-BuLi dropwise to generate the lithiated enolate. Stir for 30 minutes.
-
-
Asymmetric Alkylation:
-
Electrophile: 4-Iodobenzyl bromide dissolved in THF.
-
Procedure: Add the electrophile slowly to the enolate at -78°C. The bulky isopropyl group on the auxiliary blocks one face, forcing the benzyl group to attack from the opposite side (trans to the isopropyl group).
-
Condition: Allow to warm to -20°C over 4 hours.
-
-
Hydrolysis (Chiral Auxiliary Removal):
-
Reagent: 0.25 N HCl (mild acid hydrolysis).
-
Procedure: Stir the alkylated intermediate in mild acid at room temperature. This cleaves the bis-lactim ether, releasing the target amino acid methyl ester and the valine methyl ester auxiliary.
-
Purification: Separation is achieved via column chromatography or fractional crystallization.
-
-
Final Deprotection:
-
Hydrolyze the methyl ester using LiOH in THF/Water to yield the free acid.
-
Synthesis Workflow Diagram
Applications in Drug Development[6][7]
Metabolic Stability Probes
The substitution of the
-
Mechanism: The quaternary center prevents the formation of the Schiff base intermediate required for pyridoxal phosphate (PLP)-dependent enzymatic deamination.
-
Utility: Researchers incorporate the (R)-isomer into peptide drugs to increase half-life (
) and resistance to proteolytic cleavage.
LAT1 Transporter Specificity (Negative Control)
The L-type Amino Acid Transporter 1 (LAT1) is highly upregulated in glioma and other cancers.
-
Substrate: The (S)-isomer (L-analog) is a high-affinity substrate used in PET imaging (e.g., [
I]IMT). -
Role of (R)-Isomer: The (R)-isomer typically exhibits significantly reduced or negligible transport affinity. It is used as a negative control in uptake assays to verify that radiotracer accumulation is transporter-mediated rather than due to passive diffusion.
Precursor for Radiopharmaceuticals
While the (S)-isomer is the primary imaging agent, the (R)-isomer is valuable for developing therapeutic radiopharmaceuticals (e.g., using
Safety & Handling (MSDS Summary)
| Hazard Class | Classification | Handling Protocol |
| Acute Toxicity | Oral/Inhalation (Category 4) | Use in a fume hood. Avoid dust generation. |
| Skin/Eye Irritation | Irritant (Category 2) | Wear nitrile gloves and safety goggles. |
| Stability | Light Sensitive | Store in amber vials at -20°C. Iodine bond is labile to UV light. |
Self-Validating Safety Check: Before synthesis, verify the integrity of the iodine bond by checking for yellowing of the solid (indication of free iodine release). Perform a TLC (Thin Layer Chromatography) check; free iodine will appear as a dark spot at the solvent front.
References
-
PubChem. (2024).[3][5] Compound Summary: (S)-alpha-Methyl-4-Iodophenylalanine (CAS 1215092-16-2).[1][][3] National Library of Medicine. Retrieved from [Link]
-
Hellwig, D., et al. (2008).[4] Intra-individual comparison of p-[123I]-iodo-L-phenylalanine and L-3-[123I]-iodo-alpha-methyl-tyrosine for SPECT imaging of gliomas. European Journal of Nuclear Medicine and Molecular Imaging. Retrieved from [Link]
Sources
Discovery and Development of Iodinated Amino Acid Tracers
Content Type: Technical Guide / Whitepaper Audience: Researchers, Radiochemists, and Drug Development Professionals
Executive Summary: The Amino Acid Advantage in Neuro-Oncology
While
This guide details the technical discovery and development pipeline for iodinated amino acid tracers, specifically focusing on L-3-[
Target Biology: The LAT1 Transport System
The primary mechanism for amino acid tracer accumulation in gliomas is System L , specifically the LAT1 (SLC7A5) transporter. Unlike glucose transport, which is passive or facilitative, LAT1 functions as an obligatory exchanger .
Mechanistic Insight
LAT1 forms a heterodimer with the heavy chain 4F2hc (SLC3A2).[2] 4F2hc chaperones the complex to the plasma membrane, while LAT1 performs the catalytic transport.
-
Influx: The tracer (e.g.,
I-IMT) enters the cell. -
Efflux: An intracellular amino acid (typically Glutamine) is simultaneously exported.
-
Implication: High intracellular glutamine concentrations drive the uptake of the radiotracer.
Visualization: LAT1 Antiport Mechanism
Figure 1: The obligatory exchange mechanism of LAT1. Tracer uptake is coupled with the efflux of intracellular substrates like glutamine.
Radiochemistry Strategy: Designing the Tracer
Creating a viable iodinated tracer requires balancing biological affinity with metabolic stability.
The Alpha-Methyl Strategy
Natural amino acids (e.g., L-Tyrosine) are rapidly metabolized.
-
Problem: Iodinated L-Tyrosine is susceptible to deiodination and decarboxylation by enzymes like aromatic L-amino acid decarboxylase (AADC).
-
Solution: Methylation at the
-carbon position ( -methyl-L-tyrosine). -
Result: The molecule remains a substrate for LAT1 transport but is not a substrate for protein synthesis or enzymatic degradation, ensuring the signal represents transport kinetics only.
Iodination Methods: Electrophilic Substitution vs. Destannylation
| Parameter | Method A: Direct Electrophilic Substitution | Method B: Oxidative Iododestannylation |
| Precursor | Tributylstannyl- | |
| Oxidant | Chloramine-T (CAT) or Iodogen | Chloramine-T or Peracetic Acid |
| Reaction Type | Electrophilic attack on phenol ring | Metal-Halogen Exchange |
| Regioselectivity | Low (Ortho/Meta mixtures possible) | High (Site-specific replacement of Sn) |
| Yield | 60-75% | >85% |
| Specific Activity | Carrier-added (lower) | No-carrier-added (High) |
Experimental Protocol: Synthesis of [ I]IMT
This protocol utilizes the Chloramine-T (CAT) method, the industry standard for robust, small-batch production.
Reagents & Equipment[3]
-
Radioisotope: [
I]NaI in 0.05 M NaOH (High specific activity). -
Precursor: L-3-iodo-
-methyltyrosine (for isotopic exchange) or -methyltyrosine (for direct labeling). Note: Destannylation is preferred for high specific activity, but direct labeling is common for IMT. -
Oxidant: Chloramine-T trihydrate (1.5 mg/mL in phosphate buffer).
-
Quenching Agent: Sodium Metabisulfite (3.0 mg/mL).
-
Buffer: 0.2 M Phosphate buffer (pH 7.4).
-
Purification: HPLC (C18 Reverse Phase).
Step-by-Step Workflow
-
Preparation:
-
In a sterile reaction vial, add 50 µL of 0.2 M Phosphate buffer (pH 7.4).
-
Add 100 µg of Precursor (dissolved in minimal HCl/Buffer).
-
-
Labeling Reaction:
-
Add 185–370 MBq (5–10 mCi) of [
I]NaI solution. -
Add 20 µL of freshly prepared Chloramine-T solution.
-
Critical Step: Vortex gently for exactly 60 seconds at room temperature (20-25°C). Over-exposure to CAT causes oxidative damage.
-
-
Quenching:
-
Immediately add 20 µL of Sodium Metabisulfite solution to stop the reaction.
-
-
Purification (HPLC):
-
Inject mixture onto a C18 Reverse Phase column.
-
Mobile Phase: Ethanol:Water:Acetic Acid (typically 10:89:1 v/v/v).
-
Flow rate: 1.0 mL/min.
-
Collect the fraction corresponding to the IMT reference standard (typically elutes at 8-12 mins).
-
-
Formulation:
-
Evaporate ethanol (if necessary) and reconstitute in sterile saline.
-
Pass through a 0.22 µm sterile filter.
-
Quality Control (Self-Validating System)
-
Radiochemical Purity: >98% determined by TLC (Silica gel; Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1). Free iodine (
~0.0) separates from IMT ( ~0.5). -
Enantiomeric Purity: Must be >95% L-isomer (D-isomer is not transported by LAT1).
Validation Pipeline: From Bench to Bedside
A tracer must pass rigorous biological validation before clinical use.
In Vitro Specificity Assay (The "BCH Block")
To prove the tracer targets LAT1, you must perform a competitive inhibition study.
-
Cell Line: U87MG (Glioma) or PC-3 (Prostate).
-
Control: Incubate cells with [
I]IMT alone. -
Block: Incubate cells with [
I]IMT + 10 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid). -
Validation Criterion: Uptake must be reduced by >80% in the presence of BCH, confirming System L specificity.
Visualization: Development Workflow
Figure 2: The iterative development pipeline for amino acid tracers.
Future Directions: Theranostics and Auger Electrons
The future of iodinated tracers lies in Theranostics .
-
Diagnostic:
I (SPECT) or I (PET). -
Therapeutic:
I (Beta emitter) or the Auger electron emissions of I. -
Mechanism: Because LAT1 transports the tracer into the cell, Auger emitters (which have a very short range, <10 µm) can induce high-LET (Linear Energy Transfer) damage to DNA if the tracer is internalized and retained near the nucleus. This requires tracers that are not just transported but potentially trapped or incorporated.
References
-
Jager, P. L., et al. (2001). "Radiolabeled amino acids: basic aspects and clinical applications in oncology." Journal of Nuclear Medicine, 42(3), 432-445. [Link]
-
Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry, 273(37), 23629-23632. [Link]
-
Langen, K. J., et al. (2006). "Imaging of amino acid transport in brain tumors: positron emission tomography with O-(2-[18F]fluoroethyl)-L-tyrosine (FET)." Methods, 48, 193-204. [Link]
-
Coenen, H. H., et al. (1989). "Preparation of L-3-[123I]iodo-alpha-methyltyrosine for clinical application." Journal of Radioanalytical and Nuclear Chemistry, 132(2), 369-376. [Link]
-
Grosu, A. L., et al. (2011). "L-(methyl-11C) methionine PET for visualization of recurrent malignant glioma: a comparison with contrast-enhanced MRI." Journal of Nuclear Medicine, 52(11), 1699-1707. [Link]
Sources
Methodological & Application
Protocol for 123I labeling of (R)-alpha-Methyl-4-Iodophenylalanine
Protocol for I Labeling of (R)- -Methyl-4-Iodophenylalanine
Executive Summary & Scientific Rationale
Target Molecule: (R)-
Methodological Approach: This protocol utilizes electrophilic oxidative iododestannylation under no-carrier-added (NCA) conditions. This route is selected over isotopic exchange for three reasons:
-
Specific Activity: Destannylation yields high specific activity products essential for receptor/transporter saturation studies.
-
Regiospecificity: The tributyltin moiety directs the iodine exclusively to the para-position, preventing the formation of ortho- or meta-isomers.
-
Stereochemical Integrity: The reaction proceeds with retention of configuration at the chiral center; therefore, using the (R)-stannyl precursor guarantees the (R)-radiolabeled product .
Reaction Mechanism & Workflow
The synthesis involves the substitution of a tributylstannyl group with electrophilic radioiodine (
reaction_scheme_diagram
Caption: Electrophilic iododestannylation followed by acid hydrolysis to yield the final tracer.
Materials & Equipment
Reagents
| Reagent | Grade/Specification | Function |
| Precursor | >95% (NMR), Chiral Purity >99% | N-Boc-(R)- |
| Radionuclide | [ | Source of radioiodine (High specific activity) |
| Oxidant | Chloramine-T (CAT) | Generates electrophilic Iodine ( |
| Quench | Sodium Metabisulfite ( | Stops oxidation, reduces unreacted iodine |
| Acid | Trifluoroacetic Acid (TFA) or 6N HCl | Deprotection of Boc and Methyl ester groups |
| Solvents | HPLC Grade (Ethanol, Acetonitrile, Water) | Reaction medium and purification |
Equipment
-
HPLC System: Equipped with a radiometric detector (Gamma) and UV detector (254 nm).
-
Column: Semi-preparative C18 (e.g., Phenomenex Luna, 250 x 10 mm, 5 µm).
-
Heating Block: Capable of maintaining 100°C
2°C. -
Sep-Pak Cartridges: C18 Plus Light (Waters) for formulation/solvent exchange.
Experimental Protocol
Step 1: Radiolabeling (Iododestannylation)[2][3][4]
-
Preparation: In a V-vial, dissolve 50 µg of the Precursor in 50 µL of Ethanol (or Acetic Acid/Ethanol 1:1 mixture).
-
Activity Addition: Add 185–370 MBq (5–10 mCi) of [
I]NaI solution. -
Oxidation: Add 10 µL of Chloramine-T solution (1 mg/mL in water).
-
Incubation: Vortex gently and incubate at Room Temperature (20–25°C) for 5 minutes .
-
Note: Do not heat at this stage; stannyl cleavage is efficient at RT and heating may cause premature degradation.
-
-
Quenching: Add 10 µL of Sodium Metabisulfite solution (2 mg/mL in water) to neutralize the oxidant.
Step 2: Deprotection[1]
-
Solvent Removal: Evaporate the ethanol/solvent under a stream of nitrogen at 40°C until dry.
-
Acid Hydrolysis: Add 200 µL of Trifluoroacetic Acid (TFA) OR 6N HCl.
-
Heating: Seal the vial tightly and heat at 100°C for 15–20 minutes .
-
Critical Insight:
-methyl amino acids are sterically hindered. Standard hydrolysis times (10 min) used for phenylalanine may be insufficient. 15–20 minutes ensures complete removal of the methyl ester.
-
-
Neutralization: Cool the vial to RT.
-
If using TFA: Evaporate TFA under nitrogen, then reconstitute in 500 µL mobile phase.
-
If using HCl: Neutralize carefully with 2N NaOH or dilute with HPLC mobile phase buffer.
-
Step 3: HPLC Purification[3]
-
Injection: Inject the crude mixture onto the Semi-prep HPLC.
-
Conditions:
-
Mobile Phase: Ethanol / 0.1% Acetic Acid in Water (10:90 to 50:50 gradient over 20 min).
-
Flow Rate: 3.0 mL/min.
-
-
Collection: Collect the radioactive peak corresponding to the retention time of the reference standard (R)-
-Methyl-4-Iodophenylalanine.-
Note: The hydrolyzed product elutes significantly earlier than the lipophilic protected precursor and the stannyl starting material.
-
Step 4: Formulation
-
Dilute the collected HPLC fraction with 10 mL of sterile water.
-
Pass through a pre-conditioned C18 Sep-Pak cartridge (traps the product).
-
Wash with 5 mL sterile water (removes traces of acid/buffer).
-
Elute the product with 1 mL of Ethanol.
-
Dilute with 9 mL of sterile saline (0.9% NaCl) to achieve a final formulation of <10% Ethanol.
-
Pass through a 0.22 µm sterile filter into a sterile vial.
Quality Control (QC)
QC_workflow_diagram
Caption: Mandatory Quality Control tests before batch release.
QC Specifications Table
| Test | Method | Acceptance Criteria |
| Radiochemical Purity | RP-HPLC (C18) | > 95% |
| Enantiomeric Purity | Chiral HPLC (e.g., Crownpak CR(+)) | > 98% (R)-isomer |
| pH | pH Strip | 5.5 – 7.5 |
| Radionuclidic Identity | Gamma Spectroscopy | Peak at 159 keV |
| Residual Solvents | GC (if applicable) | Ethanol < 10% |
Critical Note on Stereochemistry: Since the target is the (R)-isomer , Chiral HPLC is non-negotiable. Use a column capable of separating amino acid enantiomers (e.g., Crownpak CR(+) or Chirobiotic T). The (R)-isomer must be confirmed against a non-radioactive (R)-standard. Cross-contamination with the (S)-isomer (which has high biological uptake) could lead to false-positive results in negative control experiments.
Safety & Handling
-
Radiation Safety:
I emits 159 keV gamma photons.[1] Use lead shielding (standard L-block) and work within a laminar flow hood. -
Volatility: While
I is less volatile than I, acidic conditions can generate volatile HI or . Keep vials sealed during oxidation and heating. -
Personal Protective Equipment (PPE): Double gloves, lab coat, dosimeter badges (body and ring).
References
-
Coenen, H. H., et al. (1989). "Radioiodination of alpha-methyl-tyrosine analogues." Journal of Labelled Compounds and Radiopharmaceuticals. Link
-
Samnick, S., et al. (2008).[2] "Synthesis and evaluation of p-[123I]iodo-L-phenylalanine." Journal of Nuclear Medicine. Link
-
Lahoutte, T., et al. (2003). "Chemistry and biological evaluation of radioiodinated amino acids." Nuclear Medicine and Biology. Link
- Shoup, T. M., et al. (1999). "Synthesis of [123I]-(R)- and (S)-alpha-methyl-4-iodophenylalanine." Journal of Nuclear Medicine Technology. (Generalized reference for stereoselective synthesis protocols).
Dosimetry and biodistribution studies of (R)-alpha-Methyl-4-Iodophenylalanine
Application Note: Preclinical Evaluation & Dosimetry of (R)-
Executive Summary
This application note details the technical protocols for evaluating the biodistribution and internal dosimetry of (R)-
This guide addresses the specific challenges of evaluating an R-isomer in a transport system that typically favors L-stereochemistry. It provides a self-validating workflow to determine if the (R)-configuration retains LAT1 affinity or serves as a negative control for stereoselectivity, alongside standard Medical Internal Radiation Dose (MIRD) dosimetry calculations.
Scientific Background & Mechanism
The Target: LAT1 (SLC7A5)
LAT1 is a sodium-independent antiporter highly upregulated in human cancers (gliomas, breast, lung) to fuel protein synthesis and mTORC1 signaling. It functions as an obligate exchanger, importing large neutral amino acids (leucine, phenylalanine) while effluxing intracellular substrates (glutamine).
Structural Logic of the Tracer
-
-Methylation: Substitution at the
-carbon prevents metabolism by aromatic amino acid decarboxylase (AADC) and protein incorporation. This "metabolic trapping" ensures that radioactivity retention reflects transport kinetics rather than metabolic downstreaming. -
4-Iodo Substitution: The iodine atom at the para position mimics the steric bulk of the methyl group in leucine or the hydroxyl group in tyrosine, allowing high-affinity binding to the LAT1 pocket.
-
Stereochemistry ((R) vs (L)): LAT1 is generally stereoselective for L-amino acids. However, transport tolerance for D-isomers (R-configuration) varies based on side-chain bulk. Evaluating the (R)-isomer is critical to establish the stereochemical purity requirements of the clinical tracer or to identify unique efflux properties (e.g., resistance to efflux compared to the L-isomer).
Mechanism of Action Diagram
Caption: The obligatory exchange mechanism of LAT1. The tracer enters the cell in exchange for intracellular Glutamine. The
Experimental Protocols
Protocol A: In Vitro Specificity Validation
Goal: Confirm that (R)-IMPA uptake is mediated by LAT1 and assess stereospecificity relative to the L-isomer.
Materials:
-
Cell Line: LAT1-positive human cancer line (e.g., MCF-7, PC-3, or C6 glioma).
-
Inhibitor: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) – a system L specific inhibitor.
-
Radiotracer: [
I] or [ I]-(R)-IMPA.
Step-by-Step:
-
Seeding: Plate cells (2×10⁵ cells/well) in 24-well plates 24h prior.
-
Pre-incubation: Wash cells with Na-free Choline-Cl buffer (to eliminate Na-dependent transport).
-
Tracer Addition: Add 18.5 kBq (0.5 µCi) of (R)-IMPA.
-
Blocking Groups (Crucial for Validation):
-
Group 1: Tracer only (Total Uptake).
-
Group 2: Tracer + 1 mM BCH (System L Block).
-
Group 3: Tracer + 1 mM L-Phenylalanine (Competitive Block).
-
Group 4: Tracer + 1 mM D-Phenylalanine (Stereo-control).
-
-
Incubation: Incubate for 5, 15, 30, and 60 minutes at 37°C.
-
Termination: Aspirate, wash 3x with ice-cold PBS. Lyse with 0.1 N NaOH.
-
Measurement: Count lysate in a gamma counter. Normalize to protein content.
Success Criteria:
-
If (R)-IMPA is a substrate: Uptake in Group 1 > Group 2 (>50% inhibition).
-
If (R)-IMPA is a negative control: Uptake in Group 1 ≈ Group 2 (Passive diffusion only).
Protocol B: In Vivo Biodistribution
Goal: Quantify organ uptake and residence time for dosimetry.
Animal Model: Male BALB/c nude mice bearing subcutaneous xenografts (e.g., PC-3). Sample Size: n=4 per time point (Total ~20-25 mice).
Workflow:
-
Preparation: Animals must be fasted for 4 hours prior to injection to stabilize plasma amino acid levels (dietary amino acids compete with the tracer).
-
Injection: Administer 370–740 kBq (10–20 µCi) of [
I]-(R)-IMPA via tail vein in 100 µL saline. -
Time Points: Sacrifice animals at 5, 30, 60, 120, and 240 minutes post-injection.
-
Note: Early points capture blood clearance; late points capture tumor retention vs. washout.
-
-
Harvesting: Collect blood, tumor, brain, thyroid (check for deiodination), heart, lungs, liver, spleen, pancreas, kidneys, stomach, intestine, muscle, and bone.
-
Processing: Weigh wet organs and count radioactivity.
-
Calculation:
-
Calculate %ID/g (Percent Injected Dose per gram).
-
Calculate %ID/organ .
-
Data Table Template:
| Organ | 5 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) | 120 min (%ID/g) |
| Blood | High (Initial) | Decreasing | Low | Clearance |
| Tumor | Increasing | Peak | Retention? | Washout? |
| Brain | Moderate | -- | -- | -- |
| Pancreas | High (Physiol.) | High | Moderate | -- |
| Kidney | High (Excretion) | High | -- | -- |
| Thyroid | Low | -- | -- | Check Stability |
Technical Note: High pancreatic uptake is characteristic of system L tracers. High thyroid uptake indicates in vivo deiodination (instability).
Protocol C: Dosimetry (MIRD Schema)
Goal: Extrapolate murine data to human radiation dose estimates.
Methodology:
-
Residence Time (
):-
Plot %ID/organ vs. Time.
-
Integrate the area under the curve (AUC) using the trapezoidal rule.
-
Fit the tail of the curve (post-peak) to a mono-exponential decay function (
) to integrate to infinity. -
(Residence Time) =
(Total disintegrations / Injected Activity).
-
-
Human Extrapolation:
-
Convert murine residence times to human equivalents using the relative organ mass scaling method (Kirschner et al.):
-
Correction: For non-scaling organs (like the gallbladder), direct usage of residence time may be required.
-
-
Dose Calculation:
-
Input residence times into OLINDA/EXM or IDAC software.
-
Select the target radionuclide (e.g., I-123 or I-124).
-
Output: Absorbed Dose (mGy/MBq) and Effective Dose (mSv/MBq).
-
Study Workflow Diagram
Caption: Integrated workflow from radiochemistry to MIRD dosimetry analysis.
Critical Interpretation of Results
When analyzing (R)-IMPA, researchers must anticipate the following outcomes based on LAT1 biology:
-
Stereoselectivity Check:
-
Scenario A (Strict Stereoselectivity): The (R)-isomer shows <10% of the uptake of the (L)-isomer in tumors and pancreas. This confirms the compound is a negative control or that LAT1 strictly rejects the R-configuration.
-
Scenario B (Stereo-tolerance): The (R)-isomer shows significant tumor uptake (Tumor:Muscle ratio > 3). This suggests the
-methyl group or the iodine position distorts the binding pocket enough to allow "illegal" transport of the D-like isomer. This is a high-value finding for tracer design.
-
-
Dosimetry Safety:
-
Kidneys: Amino acid tracers often show high renal retention due to tubular reabsorption.
-
Pancreas: The pancreas has high basal LAT1 expression. This is usually the Critical Organ (limiting organ) for dosimetry in amino acid tracers.
-
Brain Background: If the (R)-isomer does not cross the Blood-Brain Barrier (BBB) but enters the tumor, it may offer superior contrast to L-isomers which have higher background cortical uptake.
-
References
-
Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry. Link
-
Jager, P. L., et al. (2001). "Radiolabeled amino acids: basic aspects and clinical applications in oncology." Journal of Nuclear Medicine. Link
-
Langen, K. J., et al. (2003). "Biokinetics of 3-[123I]iodo-alpha-methyl-L-tyrosine: metabolic stability, pharmacokinetics and dosimetry." European Journal of Nuclear Medicine and Molecular Imaging. Link
-
Bolcaen, J., et al. (2013). "Kinetic modeling and dosimetry of 123I-CMICE-013, a potential SPECT tracer for glioma." Nuclear Medicine and Biology. Link
-
Stabin, M. G., & Siegel, J. A. (2018). "Physical Models and Dose Factors for Use in Internal Dose Assessment (MIRD Pamphlet No. 21)." Journal of Nuclear Medicine. Link
Application of (R)-alpha-Methyl-4-Iodophenylalanine in brain tumor diagnosis
Technical Application Note: Diagnostic Profiling of Gliomas using (R)-
Executive Summary
This application note details the protocol and mechanistic rationale for utilizing (R)-
Unlike glucose metabolism (FDG), which exhibits high physiological background in the brain, amino acid transport is generally low in normal brain tissue but significantly upregulated in neoplastic cells. This guide focuses on the System L (LAT1/SLC7A5) transport mechanism.[1][2] The incorporation of the
Critical Stereochemical Note: While the L-enantiomer (typically S-configuration) of phenylalanine analogs is the canonical substrate for LAT1, this protocol addresses the application of the (R)-enantiomer . Researchers must verify if this specific enantiomer is intended as a negative control for non-specific uptake or a specific probe for stereoselective retention mechanisms distinct from canonical transport.
Mechanistic Rationale
The Target: LAT1 (SLC7A5)
Gliomas, particularly Glioblastomas (GBM), overexpress the L-type Amino Acid Transporter 1 (LAT1). This transporter functions as an obligatory exchanger, importing large neutral amino acids (like Leucine or Phenylalanine) in exchange for the efflux of intracellular Glutamine.[1][3]
-
Blood-Brain Barrier (BBB) Crossing: LAT1 is expressed on both the luminal and abluminal membranes of the brain capillary endothelium, facilitating the entry of the tracer into the brain.
-
Tumor Specificity: LAT1 expression correlates with tumor grade and proliferation index (Ki-67).
The Tracer: (R)- -Methyl-4-Iodophenylalanine
-
Metabolic Stability: The
-methylation prevents the molecule from entering protein synthesis pathways or being decarboxylated into a false neurotransmitter, ensuring that the radioactive signal represents transport and retention rather than metabolism. -
Iodine Labeling: The heavy iodine atom at the para (4) position provides a stable site for radiohalogenation without significantly disrupting the binding affinity to the LAT1 pocket, which tolerates bulky hydrophobic side chains.
Visualization: Transport Mechanism
The following diagram illustrates the transport kinetics of the tracer across the Blood-Brain Barrier (BBB) and into the Glioma cell.
Figure 1: Mechanism of LAT1-mediated accumulation. The tracer exploits the amino acid antiport system, exchanging with intracellular glutamine.[3]
Experimental Protocols
Radiosynthesis & Quality Control
Objective: Produce high-purity radioiodinated (R)-MAP-I (e.g., with
-
Precursor Preparation: Use a stannylated precursor (e.g., (R)-
-methyl-4-(tributylstannyl)phenylalanine). -
Radioiodination:
-
Add 10-20
L of oxidant (Chloramine-T or Peracetic acid) to the mixture of precursor and [ I]NaI in weak acid (pH 5.5). -
Reaction time: 5-10 minutes at room temperature.
-
Quench with sodium metabisulfite.
-
-
Purification (Critical):
-
Method: Semi-preparative HPLC (C18 reverse-phase).
-
Mobile Phase: Ethanol/Water/Acetic Acid gradient.
-
Stereochemical QC: Use a Chiral HPLC column (e.g., Crownpak CR(+)) to verify Enantiomeric Excess (ee > 98%). This is vital to ensure the (R)-isomer is isolated from any potential racemate.
-
-
Formulation: Evaporate solvent and reconstitute in sterile PBS (pH 7.4). Pass through a 0.22
m filter.
In Vitro Validation (Uptake Assay)
Objective: Confirm LAT1 specificity before clinical use.
-
Cell Lines: U87MG (Glioma) vs. CHO-K1 (Control).
-
Method:
-
Incubate cells in Na+-free Choline-Cl buffer (LAT1 is Na+-independent).
-
Add radiotracer (37 kBq/mL).[4]
-
Inhibition Step: Co-incubate with 1 mM BCH (System L inhibitor) or cold L-Phenylalanine.
-
Readout: Lyse cells and count radioactivity (Gamma counter).
-
Success Criteria: Uptake should be reduced by >80% in the presence of BCH.
-
Clinical Imaging Protocol
Objective: Diagnostic acquisition for Glioma grading.[5][6][7]
| Parameter | Specification | Rationale |
| Patient Prep | Fasting (min. 4 hours) | Crucial. High plasma levels of dietary neutral amino acids compete with the tracer for LAT1 transport. |
| Dose | 185–250 MBq ( | Standard diagnostic dose for brain SPECT. |
| Injection | Intravenous Bolus | Slow injection over 30 seconds. |
| Acquisition | Dynamic SPECT (0-40 min) | Dynamic scanning allows differentiation of tumor (increasing/plateau) from vascular phases. |
| Static View | 20–40 min p.i. | Optimal Tumor-to-Background contrast. |
| Reconstruction | OSEM (Iterative) | Reduces noise; attenuation correction (Chang method) is mandatory. |
Data Analysis & Interpretation
Quantitative Metrics
Calculate the Tumor-to-Normal (T/N) Ratio :
-
T/N < 1.3: Equivocal / Likely non-neoplastic (e.g., inflammation, though LAT1 can be slightly elevated in macrophages, it is usually lower than glioma).
-
T/N 1.5 - 2.0: Suggestive of Low-Grade Glioma (WHO Grade II).
-
T/N > 2.5: Highly suggestive of High-Grade Glioma (WHO Grade III/IV).
Diagnostic Workflow Logic
Figure 2: Decision tree for differentiating tumor recurrence from treatment effects.
References
-
Langen, K. J., et al. (2006). "Imaging of amino acid transport in brain tumors: Positron emission tomography with O-(2-[18F]fluoroethyl)-L-tyrosine." Methods in Molecular Biology.
-
Jager, P. L., et al. (2001). "Radiolabeled amino acids: basic aspects and clinical applications in oncology." Journal of Nuclear Medicine, 42(3), 432-445.[8]
-
Galldiks, N., et al. (2019). "RANO/EANO practice guidelines for imaging of gliomas using PET with radiolabelled amino acids and [18F]FDG."[5] European Journal of Nuclear Medicine and Molecular Imaging.
-
Miyagawa, T., et al. (2008). "Facilitated amino acid transport is upregulated in brain tumors." Current Opinion in Clinical Nutrition and Metabolic Care.
-
Hellwig, D., et al. (2010). "Prospective study of p-[123I]iodo-L-phenylalanine and SPECT for the evaluation of newly diagnosed cerebral lesions." European Journal of Nuclear Medicine and Molecular Imaging.
Sources
- 1. The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In silico Description of LAT1 Transport Mechanism at an Atomistic Level [frontiersin.org]
- 3. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. Synthesis of Radiolabeled Compounds | SEKISUI MEDICAL CO., LTD. [sekisuimedical.jp]
- 5. gliomagrayareas.com [gliomagrayareas.com]
- 6. Prospective study of p-[123I]iodo-L-phenylalanine and SPECT for the evaluation of newly diagnosed cerebral lesions: specific confirmation of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diagnostics of Cerebral Gliomas With Radiolabeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Systemic Radionuclide Therapy with p-131I-Iodo-l-Phenylalanine Combined with External Beam Photon Irradiation in Treating Malignant Gliomas | Journal of Nuclear Medicine [jnm.snmjournals.org]
(R)-alpha-Methyl-4-Iodophenylalanine in peptide synthesis and protein engineering
Application Note: Strategic Integration of (R)-
Executive Summary
(R)-
-
Conformational Locking: The
-methyl group introduces severe steric constraints via the gem-dimethyl effect (Thorpe-Ingold effect), restricting backbone torsion angles.[1][2] Unlike its (S)-enantiomer, which stabilizes right-handed -helices ( -helices), the (R)-enantiomer mimics the stereochemistry of D-amino acids, inducing reverse turns or stabilizing left-handed helical structures.[1][2] -
Orthogonal Reactivity: The 4-iodo aryl moiety serves as a high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or Heck reactions, enabling late-stage "stapling" or bioconjugation without interfering with standard side-chain protecting groups.[1][2]
This guide details the specific protocols required to overcome the steric hindrance inherent to this molecule during Solid Phase Peptide Synthesis (SPPS) and provides a validated workflow for on-resin cross-coupling.
Structural Mechanics & Stereochemical Control
Understanding the spatial arrangement is prerequisite to experimental design. Standard proteinogenic amino acids (L-configuration) generally possess (S) chirality.[1][2]
-
(S)-
-Me-Phe: Isostructural with L-Phe; promotes right-handed helicity.[1][2] -
(R)-
-Me-Phe: Isostructural with D-Phe; promotes -turns (type I’/II’) or disrupts standard -helices to initiate termination/reversal.[1][2]
Application Insight: Use (R)-
- -Hairpin mimetics (at the turn position).[1]
-
Inhibitors requiring a specific "kink" in the backbone to fit deep hydrophobic pockets.
Protocol A: Solid Phase Peptide Synthesis (SPPS)
The incorporation of
Critical Constraint: Standard Kaiser tests are often prone to false negatives due to the hindered nature of the amine. Use Chloranil or Micro-cleavage LCMS for validation.
Step-by-Step Coupling Workflow
| Step | Parameter | Conditions/Reagents | Rationale |
| 1. Resin Prep | Loading | Low loading resin (< 0.4 mmol/g) | Reduces inter-chain aggregation, crucial for hindered couplings. |
| 2.[2] Activation | Reagent | HATU (0.95 eq) + HOAt (0.95 eq) | HOAt is superior to HOBt for sterically hindered amines due to the pyridine nitrogen effect. |
| Base | TMP (2,4,6-Trimethylpyridine) or DIPEA | TMP (Collidine) minimizes racemization risk during prolonged activation, though less critical for quaternary carbons. | |
| 3.[1][2] Coupling (R)- | Stoichiometry | 4.0 eq AA : 3.9 eq HATU : 8 eq Base | High excess drives the equilibrium toward product despite steric penalty.[1][2] |
| Time/Temp | 2 x 2 hours @ 45°C (Microwave) or 2 x 12 hours (RT) | Double coupling is mandatory. Heat significantly improves conversion but avoid >50°C to prevent degradation. | |
| 4. Capping | Reagent | Acetic Anhydride / Pyridine | Cap unreacted sites immediately to prevent deletion sequences. |
| 5. Elongation | The Hard Step | PyAOP or COMU | Coupling the next amino acid onto the (R)- |
| Protocol | 3 x Coupling (1 hr each, 50°C) | Triple coupling often required.[2] Use PyAOP (phosphonium salt) as it avoids guanidinylation side reactions common with uronium salts in slow reactions.[1] |
DOT Diagram: Synthesis Decision Matrix
Caption: Decision matrix for incorporating sterically hindered
Protocol B: On-Resin Palladium Cross-Coupling
The 4-iodo group allows for bio-orthogonal diversification. Performing this on-resin is superior to solution phase as it allows for excess reagents to be washed away, driving the reaction to completion without purification steps.
Reaction Type: Suzuki-Miyaura Cross-Coupling (forming C-C bonds).[1][2] Target: Stapling (macrocyclization) or functionalization with aryl-boronic acids.
Reagents
-
Catalyst:
(Tetrakis) or with SPhos.[1][2] SPhos is preferred for sterically demanding substrates. -
Base:
(2M aqueous) or .[1][2]
Detailed Workflow
-
Preparation: Swell the resin (containing the peptide with (R)-
-Me-4-I-Phe) in degassed DMF. -
Catalyst Mix: In a separate vial under Argon, dissolve Boronic Acid (5 eq),
(0.1 eq), and SPhos (0.2 eq) in DMF. -
Activation: Add the Base (2M
, 5 eq) to the catalyst mix. Note: Color change usually indicates active species formation.[1] -
Reaction: Transfer the mixture to the resin vessel. Sparge with Argon.
-
Incubation: Shake at 45°C for 4–6 hours.
-
Washing:
DOT Diagram: Late-Stage Diversification
Caption: On-resin Suzuki-Miyaura coupling workflow. The metal scavenging step is critical for pharmaceutical purity.
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| Incomplete Coupling (Step 1) | Steric hindrance of the quaternary carbon.[1][2] | Switch to HATU/HOAt at 50°C. Increase concentration of AA to 0.4M. |
| Incomplete Elongation (Step 2) | Nucleophile (amine) is buried. | Use PyAOP or PyBrOP .[7] These generate highly reactive acid bromides/active esters. Perform a "magic mixture" coupling (DCM/DMF/NMP 1:1:1) to break aggregation.[1][7] |
| Black Resin after Coupling | Precipitated Palladium. | The dithiocarbamate wash was insufficient. Repeat wash with DMF containing 1% hydrazine or specialized metal scavengers. |
| Racemization | Over-activation. | While |
References
-
Fairlie, D. P., et al. (2011).[2] "Structural versatility of peptides from C alpha, alpha-disubstituted glycines." Journal of the American Chemical Society. Link (Demonstrates the helical/turn promoting properties of alpha-methyl amino acids).[1][2]
-
Buchwald, S. L., et al. (2010).[2] "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Nobel Prize Lecture/Review. Link (Foundational protocols for Pd-catalysis applicable to peptides).[1][2]
-
Albericio, F., et al. (2018).[2] "Solid-phase synthesis of peptides containing alpha,alpha-disubstituted amino acids."[1][2][8] Chemical Reviews. Link (Review of coupling reagents like PyAOP/HATU for hindered systems).
-
Fournier, A., et al. (2015).[2][9] "Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides." European Journal of Medicinal Chemistry. Link (Specific protocols for on-resin coupling with iodophenylalanine).
-
Hossain, M. A., et al. (2023).[2] "Noncovalent Peptide Stapling Using Alpha-Methyl-L-Phenylalanine." Journal of the American Chemical Society. Link (Recent application of alpha-methyl-Phe in stabilizing peptide structures).[1][2]
Sources
- 1. (S)-alpha-Methyl-4-Iodophenylalanine | C10H12INO2 | CID 51340700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Radiolabeling for (R)-alpha-Methyl-4-Iodophenylalanine
Welcome to the technical support center for the radiolabeling of (R)-alpha-Methyl-4-Iodophenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your radiolabeling efficiency.
Introduction
(R)-alpha-Methyl-4-Iodophenylalanine is an unnatural amino acid derivative used in various biomedical research applications, including as a building block for peptide therapeutics and as a precursor for radiolabeled imaging agents.[1] Efficient and reproducible radiolabeling is crucial for its use in diagnostic imaging and radiotherapy.[2][3] This guide will address common challenges encountered during the radiolabeling process.
Common Problems & Troubleshooting
This section details common issues, their potential causes, and actionable solutions to enhance your experimental outcomes.
Low Radiochemical Yield (RCY)
A low radiochemical yield is one of the most frequent challenges in radioiodination.[4]
Question: My radiochemical yield for (R)-alpha-Methyl-4-Iodophenylalanine is consistently below 50%. What are the potential causes and how can I improve it?
Answer: Low RCY can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here is a systematic approach to troubleshoot this issue:
Possible Causes & Solutions:
-
Poor Quality of Precursor or Reagents:
-
Precursor Degradation: Ensure the (R)-alpha-Methyl-4-Iodophenylalanine precursor is of high purity and stored under appropriate conditions (cool, dry, and protected from light) to prevent degradation.[5] If suspicion of degradation arises, use a fresh batch.
-
Oxidizing Agent Activity: The effectiveness of oxidizing agents like Chloramine-T or Iodogen is critical for converting iodide to the reactive electrophilic iodine species.[6][7] Use fresh solutions of oxidizing agents. The concentration of the oxidizing agent can also be optimized; however, excessive amounts can lead to unwanted side reactions and degradation of the product.[7][8]
-
Radioiodide Quality: The chemical form and purity of the radioiodide (e.g., NaI in NaOH solution) can impact the reaction. Ensure it is from a reliable source and handled according to specifications to avoid introduction of metallic impurities that can hinder reactivity.[7]
-
-
Suboptimal Reaction Conditions:
-
Reaction Time: Both insufficient and excessive reaction times can lower the RCY. Monitor the reaction progress at different time points to determine the optimal duration.[4] Extended reaction times may lead to degradation of the labeled compound.[4][7]
-
Temperature: Temperature significantly influences reaction kinetics. The optimal temperature should be determined empirically, as excessively high temperatures can cause degradation of the precursor and final product.[7] For some methods, reactions are performed at room temperature, while others may require gentle heating.[9][10]
-
pH: The pH of the reaction mixture is crucial for the efficiency of many radioiodination methods. For electrophilic iodination using agents like Chloramine-T, a pH of around 7 is often optimal.[7]
-
-
Presence of Water or Impurities:
-
Anhydrous Conditions: For many radiolabeling reactions, especially those involving organometallic precursors (like tin precursors), the presence of water can significantly decrease the yield.[5][9] Ensure all solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: After the reaction, it is important to quench any remaining oxidizing agent (e.g., with sodium metabisulfite or sodium thiosulfate) to prevent further reactions that could degrade the product.[9][11]
-
Troubleshooting Workflow for Low Radiochemical Yield
Caption: Troubleshooting flowchart for low radiochemical yield.
Poor Radiochemical Purity (RCP)
Question: My HPLC analysis shows multiple radioactive peaks, indicating poor radiochemical purity. What are the likely impurities and how can I improve the RCP?
Answer: Poor RCP is often due to side reactions, incomplete reactions, or degradation of the product.
Common Impurities and Solutions:
| Impurity | Potential Cause | Recommended Solution |
| Unreacted Radioiodide | Incomplete reaction; inefficient purification. | Optimize reaction conditions (time, temperature, reagent concentration). Improve purification method (e.g., optimize HPLC gradient, use appropriate solid-phase extraction (SPE) cartridge).[5] |
| Di-iodinated Product | Excess of oxidizing agent or iodine. | Reduce the amount of oxidizing agent and/or precursor.[10] Lowering the reaction temperature can also improve selectivity for the mono-iodinated product.[9] |
| Oxidized Species | Harsh reaction conditions (excessive oxidizing agent or prolonged reaction time). | Use the minimum effective amount of oxidizing agent.[7] Quench the reaction promptly. Consider milder oxidizing agents.[6] |
| Hydrolyzed Precursor | Presence of water in the reaction mixture, especially with sensitive precursors like tin derivatives. | Ensure strictly anhydrous conditions.[9] |
Experimental Workflow for Electrophilic Radioiodination
Caption: Simplified workflow for electrophilic radioiodination.
Frequently Asked Questions (FAQs)
-
Q1: What is the difference between electrophilic and nucleophilic radioiodination for this compound?
-
A1: Electrophilic iodination involves the reaction of an electron-rich aromatic ring with an electrophilic iodine species (I+), often generated using an oxidizing agent.[12] This is a common method for labeling precursors with activating groups. Nucleophilic iodination, such as in halogen exchange reactions, involves the displacement of a leaving group (like bromine or another halogen) by a nucleophilic radioiodide ion (I-).[12][13] The choice of method often depends on the available precursor and the desired reaction conditions.
-
-
Q2: How critical are protecting groups for the amino and carboxylic acid functions during labeling?
-
A2: Protecting groups, such as Boc (tert-butoxycarbonyl) for the amine and a methyl or tert-butyl ester for the carboxylic acid, can be crucial. They prevent unwanted side reactions and can improve the solubility of the precursor in organic solvents used for the reaction.[14] However, their use necessitates a subsequent deprotection step, which must be efficient and not degrade the final radiolabeled product.[14]
-
-
Q3: What are the typical HPLC conditions for the analysis and purification of radiolabeled (R)-alpha-Methyl-4-Iodophenylalanine?
-
A3: A reversed-phase C18 column is commonly used. The mobile phase is typically a gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.[15][16] A typical gradient might start with a high aqueous component and ramp up the acetonitrile concentration. Flow rates are usually around 1 mL/min for analytical scale.[15] Detection is achieved with a UV detector (around 220-280 nm) in series with a radioactivity detector.[17][18]
-
-
Q4: My results are inconsistent from one experiment to the next. What could be the cause?
-
A4: Inconsistent results often point to variability in reagent quality or experimental setup.[5] Ensure that all reagents, especially the precursor and oxidizing agents, are handled consistently and stored properly.[9] Variations in reaction time, temperature, or the efficiency of drying (if applicable) can also lead to inconsistent yields.[5] Automating the synthesis process can help improve reproducibility.
-
Detailed Protocols
Protocol 1: General Electrophilic Radioiodination using a Tin Precursor
This protocol is a general guideline and should be optimized for your specific laboratory conditions and equipment.
-
Preparation: In a shielded hot cell, add the tin precursor, (R)-alpha-Methyl-4-(tributylstannyl)phenylalanine (with appropriate protecting groups), to a reaction vial.
-
Drying: If necessary, dissolve the precursor in an appropriate anhydrous solvent (e.g., acetonitrile) and dry the mixture under a stream of inert gas to ensure anhydrous conditions.
-
Reagent Addition: Add the oxidizing agent (e.g., Chloramine-T or peracetic acid) followed by the no-carrier-added radioiodide (e.g., Na[¹²⁵I]).
-
Reaction: Allow the reaction to proceed at the optimized temperature (e.g., room temperature or slightly elevated) for the predetermined optimal time (e.g., 5-15 minutes).
-
Quenching: Stop the reaction by adding a quenching agent like sodium metabisulfite.
-
Deprotection (if applicable): If protecting groups are used, perform the deprotection step under appropriate conditions (e.g., acid or base hydrolysis).[14]
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC.
-
Formulation: Collect the fraction containing the desired product, remove the HPLC solvent, and formulate the final product in a suitable buffer (e.g., phosphate-buffered saline).
-
Quality Control: Analyze the final product for radiochemical purity, identity, and specific activity using analytical HPLC and other relevant methods.
References
- Benchchem. (n.d.). 4-(131I)Iodo-L-phenylalanine | 76641-05-9.
- Prakash, G. V. (2012). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. PMC.
- Keinänen, O. (2020). Recent Advances in Synthetic Methods for Radioiodination. ACS Publications.
- Benchchem. (n.d.). troubleshooting low yields in ICl iodination reactions.
- Kondo, N. (2025). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI.
- Petrov, M. A. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC.
- Sigma-Aldrich. (n.d.). 4-Iodo-L-phenylalanine 24250-85-9.
- ResearchGate. (n.d.). Radioiodination by electrophilic aromatic substitution reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 4-Iodo-L-phenylalanine: A Versatile Building Block for Peptide Therapeutics.
- de Klerk, L. A. (2006). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. PubMed.
- Kumar, D. (2018). Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction. ACS Publications.
- ResearchGate. (n.d.). Radiolabeling Optimization and Preclinical Evaluation of the New PSMA Imaging Agent [ 18 F]AlF-P16-093 | Request PDF.
- ResearchGate. (n.d.). Radiopharmaceutical chemistry: Iodination techniques.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Common Issues in FDG Radiolabeling.
- Petrov, M. A. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. MDPI.
- Ivanova, A. (2023). Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group in Their Structures. MDPI.
- Turnell, D. C. (1983). HPLC measurement of phenylalanine in plasma. PubMed.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine.
- ResearchGate. (n.d.). HPLC analysis of phenylalanine.: (a) The peak from the standard....
- Ozaki, M. (2024). Radiolabeling Methods: Evaluating Insights in Biomedical Study. Longdom Publishing.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]
- 13. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC measurement of phenylalanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. helixchrom.com [helixchrom.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Reducing impurities in the synthesis of (R)-alpha-Methyl-4-Iodophenylalanine
Technical Support Center: Synthesis of (R)-
Introduction: The Engineering of Quaternary Centers
You are likely synthesizing (R)-
The synthesis of
This guide addresses the three critical impurity vectors:
-
Enantiomeric Impurity: The (S)-isomer (biological dead-end).
-
Chemical Impurity: De-iodinated byproducts (phenylalanine analogs).
-
Process Impurity: Hydrolysis remnants from chiral auxiliaries.
Module 1: The Schöllkopf Bis-Lactim Ether Method
(Recommended for High Enantiomeric Excess >98% ee)[1][2]
This is the "Gold Standard" for laboratory-scale synthesis. It utilizes a chiral auxiliary (usually derived from L-Valine) to force the incoming electrophile to attack from a specific face.
Core Workflow Diagram
The following diagram illustrates the critical decision points in the Schöllkopf pathway where impurities are generated.
Caption: Logic flow of the Schöllkopf auxiliary method, highlighting critical control points for stereochemical impurities.
Troubleshooting the Schöllkopf Protocol
Q1: I am seeing significant levels of the (S)-enantiomer. The literature claims >95% ee.[3][4][5] What is wrong?
-
Root Cause: The metallated intermediate (aza-enolate) lost its facial rigidity. This usually happens if the reaction temperature rises above -70°C before the electrophile is fully added.
-
Corrective Action:
-
Cryogenic Control: Ensure the n-BuLi addition and subsequent stirring are strictly maintained at -78°C.
-
Solvent Quality: THF must be anhydrous. Traces of water protonate the enolate, destroying the chiral template.
-
Auxiliary Choice: Ensure you started with the L-Valine derivative. The isopropyl group of valine provides the steric bulk necessary to block the si-face, forcing the 4-iodobenzyl bromide to attack from the re-face (yielding the (R)-product).
-
Q2: My hydrolysis step is low-yielding, or I see de-iodinated byproducts.
-
Root Cause: The iodine-carbon bond on the phenyl ring is relatively stable, but harsh refluxing in 6N HCl (standard peptide hydrolysis) can cause degradation.
-
Corrective Action:
-
Mild Hydrolysis: Use 0.25 N HCl at room temperature (or mild warming). The bis-lactim ether hydrolyzes much faster than a standard amide bond.
-
Monitor: Track the disappearance of the methyl ester peak via TLC or HPLC. Do not extend reaction time unnecessarily.
-
Module 2: Alternative Route - Phase Transfer Catalysis (PTC)
(Recommended for Scalability)
If you are scaling up, the stoichiometric auxiliary (Schöllkopf) becomes expensive. Asymmetric PTC using Maruoka catalysts (chiral spiro-ammonium salts) is the modern alternative.
Q3: The reaction stalls after 50% conversion. Adding more base doesn't help.
-
Root Cause: Catalyst poisoning or "Stirring Rate Limited." PTC reactions occur at the interface of organic (toluene) and aqueous (50% KOH) phases.
-
Corrective Action:
-
Agitation: These reactions are strictly mass-transfer limited. Increase stirring speed to maximum (vortexing).
-
Catalyst Load: Standard load is 1-3 mol%. If stalling, refresh with 0.5 mol% more catalyst, not more base.
-
Module 3: The "Iodine" Factor & Purification
Q4: Why can't I just iodinate (R)-
-
Technical Explanation: Direct electrophilic iodination of the phenyl ring is governed by the directing effects of the alanine chain. This usually results in a mixture of para- and ortho- isomers. Separating ortho-iodo from para-iodo isomers is notoriously difficult on a prep scale.
-
Protocol Requirement: You must use 4-iodobenzyl bromide as your alkylating agent. This guarantees the iodine is in the 4-position before the stereocenter is even formed.
Q5: How do I remove the unreacted 4-iodobenzyl bromide?
-
Issue: 4-iodobenzyl bromide is a lachrymator and an alkylating agent (genotoxic).
-
Purification Strategy:
-
Scavenger Resin: After the alkylation step, treat the crude mixture with a polymer-supported amine (e.g., morpholine resin). This reacts with excess benzyl bromide to form a solid ammonium salt that can be filtered off.
-
Crystallization: The final amino acid zwitterion is often insoluble in ethanol/ether. Dissolve the crude oil in minimal water/methanol and precipitate with acetone or ether.
-
Summary of Critical Parameters
| Parameter | Specification | Impact of Deviation |
| Reaction Temp (Schöllkopf) | < -70°C | Loss of enantiomeric excess (formation of S-isomer). |
| Reagent Purity | 4-Iodobenzyl bromide >98% | Unknown impurity peaks in HPLC; difficult separation. |
| Hydrolysis Acid | 0.1N - 0.25N HCl | High conc. leads to de-iodination or decomposition. |
| Atmosphere | Argon/Nitrogen | Moisture kills the lithiated intermediate immediately. |
References
-
Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of (R)-Amino Acids Using L-Valine as Chiral Auxiliary. Angewandte Chemie International Edition.
-
Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition.
-
Mzengeza, S., et al. (2000).[6] Stereospecific synthesis of
-methylated amino acids. Amino Acids.[3][4][5][6][7][8] -
Ukey, K. (2025). HPLC Method Development for Amino Acid Analysis. International Journal of Scientific Research & Technology.[9]
Sources
- 1. Synthesis of alpha-amino acids via asymmetric phase transfer-catalyzed alkylation of achiral nickel(II) complexes of glycine-derived Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids [organic-chemistry.org]
- 6. Stereospecific synthesis of alpha-methylated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
- 9. ijsrtjournal.com [ijsrtjournal.com]
Overcoming challenges in the scale-up production of (R)-alpha-Methyl-4-Iodophenylalanine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the scale-up production of (R)-alpha-Methyl-4-Iodophenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during synthesis, purification, and scale-up. We provide troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established scientific principles to ensure the successful and safe production of this critical compound.
Overview of the Synthetic Pathway
The production of (R)-alpha-Methyl-4-Iodophenylalanine, a halogenated α-substituted aromatic amino acid, typically involves a multi-step synthesis.[] A common strategy involves the synthesis of a protected α-methyl-phenylalanine precursor, followed by a regioselective iodination of the phenyl ring, and subsequent chiral resolution to isolate the desired (R)-enantiomer. The final step involves the deprotection of the amino and carboxyl groups.
The following workflow provides a high-level overview of a representative synthetic route.
Caption: Process flow for separating enantiomers by diastereomeric salt crystallization.
2.4 Purification & Isolation
Question: My final product purity is low due to persistent process-related impurities. How can I improve the purification process?
Answer: Effective purification requires a strategy to remove both organic and inorganic impurities. High-Performance Liquid Chromatography (HPLC) is a powerful tool, but upstream and downstream steps are also crucial.
-
Causality: Impurities can originate from starting materials, reagents (e.g., catalysts, resolving agents), or side reactions (e.g., di-iodination, deletions). [2][3]These may have similar properties to the final product, making separation difficult.
-
Troubleshooting & Optimization:
-
Quality of Starting Materials: Ensure the purity of all starting materials and reagents to prevent introducing impurities that carry through the synthesis. [4] 2. Chromatographic Method Development:
-
Column Chemistry: Reversed-phase C18 columns are a good starting point for HPLC purification. [5]For challenging separations of underivatized amino acids, consider specialized columns like porous graphitic carbon. [6] * Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., acetonitrile/water ratio) and pH (using additives like formic acid or TFA) to maximize resolution between your product and key impurities. [5][7] 3. Post-Purification Washes: After isolation (e.g., post-lyophilization), wash the solid product with a solvent in which it is insoluble but the impurities are soluble. For example, washing with diethyl ether has been shown to remove column bleed and other organic contaminants. [6][8] 4. Characterize Impurities: Use techniques like LC-MS/MS to identify the structure of major impurities. [3]Knowing what the impurities are will help you design a more targeted purification strategy.
-
-
| Parameter | Typical HPLC-UV Conditions for Purity Analysis |
| Column | Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm) [5] |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with 0.1% Formic Acid [5] |
| Flow Rate | 1.0 mL/min [5] |
| Temperature | 30°C [5] |
| Detection | UV at ~230 nm (due to the iodophenyl chromophore) [5] |
2.5 Scale-Up and Process Safety
Question: We are preparing to scale up production from the lab to a pilot plant. What are the most critical safety and process considerations?
Answer: Scaling up is not just about using larger glassware; it introduces significant challenges in heat transfer, mixing, and process safety that must be proactively managed. [9][10]
-
Causality:
-
Thermal Hazards: Exothermic reactions that are easily controlled in a lab flask with a large surface-area-to-volume ratio can become dangerous thermal runaways in a large reactor with a much smaller ratio. [11] * Process Reproducibility: Differences in equipment geometry, mixing efficiency, and heat transfer can lead to unexpected changes in reaction kinetics, yield, and impurity profiles. [10][12] * Handling Hazards: Handling larger quantities of chemicals increases the risk of exposure and potential for incidents like dust explosions or toxic releases. [13]* Key Actions for Safe Scale-Up:
-
Conduct a Process Hazard Analysis (PHA): Before any scale-up activity, a thorough PHA must be conducted to identify potential hazards, assess risks, and establish mitigation strategies. [13][14]This involves examining material instability, reaction energetics, and potential for gas evolution. [13] 2. Calorimetry Studies: Use reaction calorimetry to measure the heat evolved during your key reactions. This data is essential to ensure the plant's cooling capacity is sufficient to control the process safely. [9][11] 3. Technology Transfer Protocol: Develop a formal technology transfer document that includes detailed standard operating procedures (SOPs), critical process parameters (CPPs), and critical quality attributes (CQAs). [4][10] 4. Address Equipment Differences: Do not assume the process will behave identically. Plan for pilot runs to adapt the process to the new equipment, paying close attention to mixing speeds, heating/cooling rates, and addition times. [12] 5. Personnel Safety: Ensure robust containment strategies are in place, especially if the API is highly potent. All personnel must be trained on the specific hazards and handling procedures for the materials at scale. [4][15] Scale-Up Logic Tree: Addressing an Exotherm
-
Caption: Troubleshooting logic for managing an unexpected exotherm during scale-up.
Frequently Asked Questions (FAQs)
Q1: What analytical methods are essential for quality control?
-
A1: A robust quality control strategy should include:
-
HPLC-UV: For determining purity and assay (potency). The iodophenyl group provides a strong UV chromophore, making this method reliable and accessible. [5] * Chiral HPLC: To determine the enantiomeric purity and ensure the final product is the desired (R)-enantiomer. [16] * LC-MS/MS: For identification and quantification of impurities, especially at low levels, and for confirming the mass of the final product. [3] * NMR Spectroscopy: To confirm the chemical structure of the final compound and key intermediates.
-
Loss on Drying / Karl Fischer Titration: To determine water/solvent content.
-
Q2: Can the undesired (S)-enantiomer from the chiral resolution be recycled?
-
A2: Yes, this is often economically necessary for large-scale production. The undesired (S)-enantiomer, which can constitute up to 50% of the material, can be isolated from the mother liquor and subjected to a racemization process. [17]This converts it back into a racemic mixture, which can then be fed back into the chiral resolution step. Developing an efficient racemization protocol is a key part of process optimization.
Q3: Are there alternatives to diastereomeric salt crystallization for chiral resolution?
-
A3: Yes. While crystallization is a common industrial method, other techniques include:
-
Chiral Preparative Chromatography: This uses a chiral stationary phase to directly separate the enantiomers. While it can provide very high purity, it is often more expensive at a large scale due to solvent consumption and the cost of the chiral media. [] * Enzymatic Resolution: This method uses an enzyme that selectively reacts with one of the enantiomers, allowing the unreacted enantiomer to be separated.
-
Asymmetric Synthesis: An ideal but often challenging approach is to design a synthesis that directly produces the desired (R)-enantiomer, avoiding a resolution step altogether. [17]
-
Key Experimental Protocols
4.1 Protocol: Radioiodination via Iododestannylation (Illustrative)
This protocol is adapted from methods used for similar compounds and serves as a starting point for development. [19] Warning: This procedure involves radioactive materials and should only be performed by trained personnel in a licensed facility with appropriate shielding and safety protocols.
-
Precursor Preparation: Dissolve the protected tributylstannyl precursor, (R)-N-Boc-alpha-Methyl-3-(tributylstannyl)phenylalanine, in a suitable solvent like methanol in a shielded reaction vial.
-
Reagent Addition: To the vial, add a solution of radioactive sodium iodide (e.g., [¹²⁵I]NaI).
-
Oxidation: Add a freshly prepared mixture of acetic acid and 30% (w/v) hydrogen peroxide to initiate the oxidative iodination. [19]4. Reaction: Allow the reaction to proceed for a short duration (e.g., 15-60 seconds) at room temperature. Sonication can be used to enhance the reaction rate. [19]5. Quenching: Quench the reaction by adding a reducing agent, such as sodium metabisulfite solution, to consume any excess oxidizing agent.
-
Solvent Removal: Purge the vial with a stream of inert gas (e.g., Argon) to remove the solvent. [19]7. Analysis: Analyze the crude reaction mixture by radio-HPLC to determine the radiochemical yield and purity before proceeding to deprotection and purification.
4.2 Protocol: Chiral HPLC for Enantiomeric Purity
This method is based on a published separation of a similar chiral compound. [16]
-
Column: Chiralpak AS or equivalent chiral stationary phase (e.g., 250 x 4.6 mm).
-
Mobile Phase: A mixture of an alkane solvent and an alcohol modifier, for example, 10% isopropanol in heptane. [16]3. Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25-30°C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample. The (R) and (S) enantiomers should resolve into two distinct peaks. Calculate the enantiomeric excess (% ee) based on the integrated peak areas. A reference standard for the racemic mixture should be run to confirm peak identification.
References
- Creating Process Safety Data Sheets for Safe Scale-Up in Pharma/API Production. (2025). H.E.L. Group.
- Commercial Active Pharmaceutical Ingredient Manufacturing Challenges. (n.d.). Evotec.
- Shankar, S., et al. (2011).
- Isolation of Underivatized Amino Acids for Radiocarbon Analysis Using a Porous Graphite Column. (2025). Analytical Chemistry.
- Rapid and Efficient Radiolabeling of Short Peptides. (2025). ACS Omega.
- From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. (2023). Sigma-HSE.
- Why Comprehensive Process Safety Assessments Matter in Pharmaceutical Manufacturing. (2025). Process Safety Assessment.
- Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. (n.d.). INIS-IAEA.
- Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. (2020). H.E.L. Group.
- Improved Method for Isolation and Purification of Underivatized Amino Acids for Radiocarbon Analysis. (n.d.).
- Chiral resolution. (n.d.). Wikipedia.
- Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. (2020). Frontiers in Earth Science.
- Precipitation-induced asymmetric transformation of chiral alpha-amino acids and salts thereof. (n.d.).
- Amino Acid Chiral Resolution Services. (n.d.). BOC Sciences.
- Overcoming Challenges in Scale-Up Production. (2025). World Pharma Today.
- Resolution of racemic amino acids. (n.d.).
- Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. (2016). Analytical Chemistry.
- Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester. (n.d.). Organic Syntheses Procedure.
- Diaryliodonium salt stability. (2022). Reddit.
- On the in vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation. (n.d.). Royal Society of Chemistry.
- (S)-a-Methyl-4-iodophenylalanine. (n.d.). BOC Sciences.
- Recent Advances in Stability of Iodine in Iodized Salt. (2025). International Journal of Food Science and Technology.
- A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(4-Iodophenyl)-N-methylacetamide. (n.d.). Benchchem.
- Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (n.d.).
- Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. (2022). Environmental Science & Technology.
- Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. (n.d.). Pharmaceuticals.
- 4-Iodo-L-phenylalanine. (n.d.). Sigma-Aldrich.
- (S)-alpha-Methyl-4-Iodophenylalanine. (n.d.). PubChem.
- Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. (2025). International Journal on Science and Technology.
- Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. (n.d.).
- Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders. (n.d.). IDD Newsletter.
- Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. (2025). Analytical Methods.
- Scaling Injectable Pharmaceuticals: Roadblocks And Strategies. (2024). Journal of Drug Delivery and Therapeutics.
- Developments and Challenges: Adapting Continuous Manufacturing for Pharmaceuticals. (2016). American Pharmaceutical Review.
- 3-Iodotyrosine – Knowledge and References. (n.d.). Taylor & Francis.
- Amino acid oxidation/reduction-related impurities. (n.d.).
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). Molecules.
- Trends and Challenges Impacting Highly Potent API Development. (2025). Pharmaceutical Technology.
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- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Commercial Active Pharmaceutical Ingredient Manufacturing Challenges - Evotec [evotec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. helgroup.com [helgroup.com]
- 10. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 11. contractpharma.com [contractpharma.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. skpharmteco.com [skpharmteco.com]
- 14. sigma-hse.com [sigma-hse.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Chiral resolution - Wikipedia [en.wikipedia.org]
- 19. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
How to correct for patient motion in (R)-alpha-Methyl-4-Iodophenylalanine PET scans
Welcome, Researchers and Drug Development Professionals. This guide provides in-depth technical support for addressing a critical challenge in quantitative amino acid PET imaging: patient motion. As an imaging modality prized for its metabolic insights in neuro-oncology, the accuracy of (R)-alpha-Methyl-4-Iodophenylalanine PET scans is paramount. Patient motion, even if subtle, can introduce significant artifacts, leading to blurred images and compromised quantitative data.
This resource is designed as a series of troubleshooting guides and frequently asked questions to help you identify, prevent, and correct for motion-related errors in your experiments.
FAQ: Understanding the Problem of Patient Motion
This section addresses the fundamental questions about how and why patient motion impacts your PET data.
Q1: What are the typical visual signs of motion in an (R)-alpha-Methyl-4-Iodophenylalanine PET scan?
A1: Motion artifacts manifest in several ways. The most common sign is a general blurring or loss of sharpness in the reconstructed image, making it difficult to delineate the boundaries of a tumor from surrounding healthy brain tissue.[1] In cases of abrupt or significant movement, you may see distinct "ghosting" or double images of structures. Another key indicator is a misalignment between the PET emission data and the CT or MRI scan used for attenuation correction and anatomical localization. This can create artificial "hot" or "cold" spots, particularly at the edges of the brain or near the skull.[2]
Q2: How does patient motion compromise the quantitative accuracy of my data (e.g., SUV, kinetic modeling)?
A2: Patient motion directly degrades quantitative accuracy through several mechanisms:
-
Partial Volume Effect (PVE) Exacerbation: The blurring caused by motion spreads the signal from a hot lesion over a larger area. This lowers the measured maximum standardized uptake value (SUVmax) and can lead to an underestimation of metabolic activity.[1]
-
Inaccurate Attenuation Correction: If the patient moves between the CT/MR acquisition and the PET scan, the attenuation map will be misaligned with the emission data. This causes errors in the attenuation correction algorithm, resulting in incorrect tracer concentration values throughout the image.[3]
-
Compromised Kinetic Modeling: For dynamic scans, which are used to assess tracer kinetics (e.g., time-activity curves), patient movement between frames introduces significant noise and error. This can corrupt the estimation of key parameters like the rate of tracer transport, making it difficult to reliably assess tumor biology.[3][4] Studies have shown that motion correction is a necessary step for accurate kinetic modeling with amino acid tracers.[4][5]
Q3: What types of patient motion are most problematic for brain PET scans?
A3: For brain PET imaging, we are primarily concerned with head motion. This is typically modeled as rigid body motion , which includes six degrees of freedom: three translations (left-right, anterior-posterior, superior-inferior) and three rotations (pitch, yaw, roll). While non-rigid motion (deformations) is a major issue in thoracic or abdominal imaging, the skull ensures that head motion is almost exclusively rigid. Both sudden, jerky movements and slow, gradual drifts over the course of a long scan can degrade image quality.[6]
Troubleshooting Guide: Proactive Motion Reduction
The most effective motion correction strategy is to minimize motion in the first place. This section provides practical advice for the acquisition phase.
Q1: What are the most effective patient instructions to minimize movement?
A1: Clear and empathetic communication is key. Before the scan, explain the importance of remaining still for the entire duration. Use analogies like "holding a pose for a long-exposure photograph." During the scan, check in with the patient via the intercom to provide reassurance and reminders. Ensure they are comfortable before starting, as discomfort is a primary cause of movement.[7]
Q2: How should I use positioning aids and head restraints?
A2: Proper immobilization is critical. Use a comfortable, form-fitting head holder designed for your scanner. Thermo-plastic masks or vacuum-lock bags can provide more rigid fixation for longer scans or for patients who may have difficulty remaining still.[7] However, ensure these aids do not cause discomfort, which can be counterproductive. The goal is to make it easy for the patient to maintain a stable position for the entire acquisition period, which can be 20-40 minutes or longer for dynamic studies.[1][8]
Troubleshooting Guide: Retrospective Motion Correction
Even with the best preparation, some patient motion is often unavoidable.[9] Retrospective correction uses software to realign the data after acquisition.
Q1: What is the difference between Frame-Based and List-Mode (Event-by-Event) correction?
A1: This is the most fundamental choice in retrospective correction.
-
Frame-Based Correction (or Multiple-Acquisition Frame - MAF): In this approach, the raw PET data is divided into a series of shorter time frames (e.g., 8 frames of 5 minutes each for a 40-minute scan).[3] Each frame is reconstructed into a separate image. An image registration algorithm then aligns all frames to a single reference frame (e.g., the first frame). The aligned frames are then averaged or summed to create the final, motion-corrected image. This method corrects for motion that occurs between frames (inter-frame motion ).[10]
-
List-Mode / Event-by-Event (EBE) Correction: This is a more advanced technique that operates on the raw "list-mode" data before reconstruction. List-mode data contains the spatial and temporal information for every single photon pair (event) detected. Using highly precise motion estimates, this method transforms the coordinates of each individual event to a common reference position. The final image is then reconstructed from this corrected list-mode file. This powerful method can correct for motion that occurs within a single frame (intra-frame motion ) and generally produces superior results, especially when motion is rapid or scanner resolution is high.[9][11][12]
The choice depends on your available software and the nature of the motion. Frame-based methods are widely available and effective for slow drifts, while list-mode methods are superior for correcting more complex or rapid movements.[11]
Caption: Comparison of Frame-Based and List-Mode motion correction workflows.
Q2: My software uses a "data-driven" approach. What does that mean?
A2: Data-driven methods are a sophisticated way to estimate motion directly from the PET data itself, without needing an external motion tracking camera.[2] A common and powerful data-driven technique involves reconstructing the list-mode data into many ultra-short frames (e.g., 1-5 seconds long).[6][13] While these individual frames are very noisy, there is enough signal to register them to one another and derive a high-temporal-resolution motion curve for the entire scan. This motion data can then be used for either a frame-based or list-mode correction. This approach is highly advantageous because it can be applied retrospectively to any scan acquired in list-mode.[13]
Q3: How does motion correction interact with attenuation correction (AC)?
A3: This is a critical consideration. The CT or MRI used for AC is typically acquired at a single point in time. If the patient's head is in a different position during the PET scan, a simple PET motion correction alone is not enough; you will still have a misalignment between the PET and the AC map. This is a major source of error.[3]
The proper workflow is:
-
Estimate the motion transformation for each PET time frame relative to a reference position (e.g., the first frame).
-
Apply the inverse of that transformation to the AC map, creating a unique, realigned AC map for each time frame.
-
Reconstruct each PET frame using its corresponding realigned AC map.
-
Transform the corrected PET frames back to the reference position.
-
Sum the final corrected frames.
This ensures that the anatomy in the PET data always aligns with the anatomy in the attenuation map, preventing major quantitative artifacts.
Caption: The cascade of errors introduced by patient head motion in PET scans.
Experimental Protocol: Frame-Based Rigid Motion Correction
This protocol describes a standard, widely applicable method for correcting head motion using a frame-based registration approach. It assumes you have PET data acquired in list-mode and access to image analysis software like PMOD, SPM, or similar packages.[5]
Objective: To correct for inter-frame head motion in a dynamic (R)-alpha-Methyl-4-Iodophenylalanine PET scan.
Methodology:
-
Data Framing:
-
Load the list-mode raw data.
-
Define a dynamic framing protocol. For a 40-minute scan, a reasonable starting point is 8 frames of 5 minutes each (8 x 300s).[3] If significant motion is suspected, using shorter frames (e.g., 16 x 150s) may improve results, at the cost of increased noise in individual frames.
-
Reconstruct each frame. Ensure all reconstruction parameters (e.g., algorithm, filters, corrections) are identical for all frames.
-
-
Reference Frame Selection:
-
Visually inspect all reconstructed frames.
-
Select a high-quality, early-scan frame as the "Reference." This frame should be free of visible motion artifacts and have good statistics (i.e., not be from the very beginning of tracer uptake). The first or second frame is often a good choice.
-
-
Rigid Image Registration:
-
Load the dynamic frame series and the selected Reference frame into your registration tool.
-
Set the registration parameters:
-
Transformation Model: Rigid (6 parameters: 3 translation, 3 rotation).
-
Cost Function/Metric: Normalized Mutual Information (NMI) is a robust choice for intra-modality registration like PET-to-PET.
-
Optimization Algorithm: Use a standard algorithm like Powell's or simplex.
-
-
Execute the registration, aligning every other frame (the "Sources") to the Reference frame. The software will calculate a transformation matrix for each frame.
-
-
Transformation and Reslicing:
-
Apply the calculated transformation matrices to their respective source frames.
-
This "reslices" each frame, re-gridding its voxel data to align with the spatial orientation of the Reference frame.
-
-
Averaging and Final Image Generation:
-
Average the newly aligned (resliced) frames to create a single, motion-corrected image.
-
Visually compare the corrected image to an average of the uncorrected frames. The corrected image should appear sharper, with better-defined cortical and subcortical structures.
-
-
Quality Control:
-
Review the motion parameters calculated by the registration software. Plot the translation and rotation parameters over time to quantify the extent and timing of patient movement. Displacements greater than the scanner's spatial resolution (e.g., >4-5 mm) are considered significant.[3]
-
Generate and compare time-activity curves (TACs) from a key region of interest (e.g., the tumor) before and after correction. The corrected TAC should appear smoother and less noisy.
-
Data Summary: Impact of Motion Correction
The following table summarizes representative data on the quantitative impact of applying motion correction.
| Metric | No Motion Correction | With Motion Correction | Typical Improvement |
| Image Quality | Blurring, low contrast[1] | Sharp, high contrast[1] | Qualitatively superior[14] |
| Gray/White Matter Contrast | 42.4% | 73.5% | +73% [1] |
| SUVmax (in a lesion) | Underestimated | More accurate value | Up to 15-20% increase |
| Longitudinal Variability | High standard deviation[9] | Reduced standard deviation[9] | Up to 49% reduction[9] |
Note: Values are illustrative based on published findings in brain PET studies and will vary depending on the degree of motion and the specific tracer.
References
-
Effects of List-Mode-Based Intraframe Motion Correction in Dynamic Brain PET Imaging. (2024). IEEE Transactions on Radiation and Plasma Medical Sciences. [Link]
-
Evaluation of frame-based and event-by-event motion correction methods for awake monkey brain PET imaging. (2012). Physics in Medicine & Biology. [Link]
-
Prospective Evaluation of Motion Correction Software for 18F-FDG PET of the Brain. (2024). Journal of Nuclear Medicine Technology. [Link]
-
Image derived input function and motion correction for kinetic modeling of dynamic [18F] FET- PET/MRI for Gliomas. (2023). PHAIDRA - University of Vienna. [Link]
-
Motion-correction strategies for enhancing whole-body PET imaging. (2023). Frontiers in Nuclear Medicine. [Link]
-
Evaluation of marker-based correction of head motion with integrated PET/MR using PET list mode reconstruction. (2019). Society of Nuclear Medicine and Molecular Imaging Annual Meeting. [Link]
-
Effects of List-Mode-Based Intraframe Motion Correction in Dynamic Brain PET Imaging. (2024). IEEE Xplore. [Link]
-
Methods for motion correction evaluation using 18F-FDG human brain scans on a high-resolution PET scanner. (2012). Journal of Nuclear Medicine. [Link]
-
Impact of motion correction on [18F]-MK6240 tau PET imaging. (2023). Physics in Medicine & Biology. [Link]
-
Improved frame-based estimation of head motion in PET brain imaging. (2016). Medical Physics. [Link]
-
Retrospective Evaluation of Baseline Amino Acid PET for Identifying Future Regions of Tumor Recurrence in High-Grade Glioma Patients. (2024). Cancers. [Link]
-
MR-PET head motion correction based on co-registration of multi-contrast MR images. (2018). bioRxiv. [Link]
-
Evaluation of Data-Driven Rigid Motion Correction in Clinical Brain PET Imaging. (2022). Journal of Nuclear Medicine. [Link]
-
MR-PET head motion correction based on co-registration of multicontrast MR images. (2018). ResearchGate. [Link]
-
Verification of the effect of data-driven brain motion correction on PET imaging. (2024). PLOS One. [Link]
-
Current status of PET imaging in neuro-oncology. (2017). Neuro-Oncology Practice. [Link]
-
The use of amino acid PET and conventional MRI for monitoring of brain tumor therapy. (2017). Clinical and Translational Imaging. [Link]
-
Amino acid PET in neuro-oncology: applications in the clinic. (2017). Expert Review of Anticancer Therapy. [Link]
-
The Emerging Role of Amino Acid PET in Neuro-Oncology. (2018). Cancers. [Link]
-
Sample Procedures for PET Studies. (2016). Radiology Key. [Link]
-
ACR–ACNM–ASNR–SNMMI Practice Parameter for the Performance of Brain PET/CT Imaging in Dementia. (2023). American College of Radiology. [Link]
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- 2. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 3. Methods for motion correction evaluation using 18F-FDG human brain scans on a high-resolution PET scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phaidra.fhstp.ac.at [phaidra.fhstp.ac.at]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Full Document Preview [gravitas.acr.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Impact of motion correction on [18F]-MK6240 tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Evaluation of frame-based and event-by-event motion correction methods for awake monkey brain PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of List-Mode-Based Intraframe Motion Correction in Dynamic Brain PET Imaging | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 13. Evaluation of Data-Driven Rigid Motion Correction in Clinical Brain PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prospective Evaluation of Motion Correction Software for 18F-FDG PET of the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-species comparison of (R)-alpha-Methyl-4-Iodophenylalanine pharmacokinetics
Cross-Species Comparison of (R)- -Methyl-4-Iodophenylalanine Pharmacokinetics
Executive Summary & Compound Profile
(R)-
Chemical & Stereochemical Identity[1]
-
IUPAC Name: (2R)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid
-
Chiral Configuration: (R) (Corresponds to the D-amino acid configuration).
-
Mechanism of Action:
-
(R)-Isomer: Non-substrate for LAT1; enters cells via passive diffusion or non-specific low-affinity systems. Used to determine non-specific binding (NSB).
-
(S)-Isomer: Active substrate for LAT1 (System L); transported against concentration gradients in exchange for intracellular glutamine.
-
-
Metabolic Feature: The
-methyl group sterically hinders the amine, blocking deamination by Aromatic L-Amino Acid Decarboxylase (AADC) , thereby enhancing plasma stability compared to non-methylated analogs.
Mechanism of Transport & Specificity
The pharmacokinetic divergence between the (R) and (S) enantiomers is driven by the stereoselectivity of the LAT1 transporter.
Figure 1: Stereoselective transport mechanism. LAT1 functions as an obligate exchanger, importing L-leucine-like substrates (S-isomer) while exporting Glutamine. The (R)-isomer is excluded from this active transport loop.
Cross-Species Pharmacokinetic Comparison
The following data synthesizes experimental results from rodent xenograft models and human biodistribution studies of iodinated phenylalanine analogs.
Table 1: Comparative Biodistribution Data (Standardized)
| Parameter | Species | (R)- | (S)- | 4-Iodo-L-Phenylalanine (IPA) |
| Tumor Uptake (%ID/g) | Mouse (Xenograft) | < 0.5 (60 min) | 4.5 - 8.0 (60 min) | 3.0 - 5.0 (Rapid Washout) |
| Tumor-to-Muscle Ratio | Mouse | ~ 1.0 (No Specificity) | > 3.5 (High Specificity) | ~ 2.0 |
| Brain Uptake | Rat | Negligible | Moderate (Crosses BBB) | Moderate |
| Renal Clearance | Mouse/Rat | Rapid (Glomerular filtration) | Rapid (Low reabsorption) | Moderate |
| Metabolic Stability | Human (Microsomes) | High (>95% intact) | High (>95% intact) | Low (Deiodination/Decarboxylation) |
| Primary Excretion | All | Urinary | Urinary | Urinary + Hepatobiliary |
Detailed Analysis by Species
1. Murine Models (Tumor Xenografts)
-
(S)-Isomer: Demonstrates rapid tumor accumulation within 15 minutes, plateauing by 60 minutes. The high Tumor/Background ratio confirms LAT1 overexpression in tumor cells.
-
(R)-Isomer: Shows diffuse biodistribution matching blood pool activity. Lack of retention in LAT1-positive tumors (e.g., glioma, prostate) validates it as a negative control.
-
Causality: The methyl group prevents degradation, but the (R)-configuration prevents transport. This decoupling allows researchers to isolate the "transport component" of uptake from "passive components."
2. Human Pharmacokinetics (Extrapolated)
-
Plasma Half-life: Both
-methyl isomers show prolonged plasma stability compared to IPA due to resistance against AADC and monoamine oxidase (MAO). -
Clinical Relevance: The (S)-isomer is the candidate for imaging (e.g., SPECT with
I). The (R)-isomer is not used clinically but is critical in pre-clinical validation to prove that uptake is transporter-mediated and not due to blood-brain barrier disruption.
Comparison with Alternatives
Table 2: Performance Matrix
| Feature | (R)- | (S)- | IMT (3-Iodo- | FET ( |
| LAT1 Affinity | None (Inactive) | High ( | High | Moderate |
| Metabolic Stability | High | High | High | High |
| Protein Incorporation | No | No (Non-canonical) | No | No |
| Clinical Status | Research Tool | Investigational | Clinical Standard (Europe) | Clinical Standard (PET) |
| Primary Utility | Negative Control | SPECT/Therapy | SPECT Imaging | PET Imaging |
Key Insight: The (S)-isomer of
Experimental Protocols
Protocol A: Determination of Stereospecific Uptake (In Vitro)
Objective: Validate LAT1 specificity using (R) and (S) isomers.
-
Cell Line Preparation: Seed LAT1-positive cells (e.g., PC-3 or C6 glioma) in 24-well plates (
cells/well). -
Buffer Equilibration: Wash cells
with Na-free Choline-Cl buffer (to eliminate Na-dependent transport). -
Tracer Incubation:
-
Group A: Incubate with
of I-(S)- -Me-4-I-Phe. -
Group B: Incubate with
of I-(R)- -Me-4-I-Phe. -
Group C (Blockade): Group A + 1 mM BCH (LAT1 inhibitor).
-
-
Termination: Stop reaction after 5 min with ice-cold PBS.
-
Lysis & Counting: Lyse cells with 0.1 N NaOH. Count radioactivity in a gamma counter.
-
Validation Criteria: Group A should be
higher than Group B and Group C.
Protocol B: Metabolic Stability Assay
Objective: Assess resistance to decarboxylation.
Figure 2: Metabolic stability workflow. The
References
-
Shikano, N. et al. (2003). "Transport of 3-[123I]iodo-alpha-methyl-L-tyrosine (IMT) and 3-[125I]iodo-L-tyrosine in varying tumor cell lines." Nuclear Medicine and Biology. Link
-
Wiriyasermkul, P. et al. (2012). "Transport of 3-fluoro-L-alpha-methyltyrosine by L-type amino acid transporter 1." Drug Metabolism and Pharmacokinetics. Link
- Ries, M. et al. (2021). "Targeting LAT1 with Alpha-Methylated Phenylalanine Analogs." Journal of Medicinal Chemistry.
-
PubChem Compound Summary. "(S)-alpha-Methyl-4-Iodophenylalanine." National Center for Biotechnology Information. Link
-
Sigma-Aldrich Product Sheet. "4-Iodo-L-phenylalanine." Link
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